Superior Antiproliferative Activity Against HCT-116 Colon Cancer Cells Compared to Other Halogenated Furanones
In a comparative study evaluating the potency of halogen-furan-2(5H)-one-type derivatives against human cancer cell lines, 3,4-dibromofuran-2(5H)-one (derived from 3,4-dibromofuran) exhibited the highest antiproliferative activity against HCT-116 colon cancer cells with an IC50 of 0.4 ± 0.04 μM [1]. This was significantly more potent than (E)-5-(Bromomethylene)furan-2-(5H)-one, which was the most active against PC-3 prostate cancer cells (IC50 0.93 ± 0.02 μM) [1].
| Evidence Dimension | Antiproliferative activity against HCT-116 colon cancer cells |
|---|---|
| Target Compound Data | IC50 = 0.4 ± 0.04 μM |
| Comparator Or Baseline | (E)-5-(Bromomethylene)furan-2-(5H)-one (IC50 = 0.93 ± 0.02 μM against PC-3 cells; HCT-116 data not directly comparable but 3,4-dibromofuran-2(5H)-one was most active against HCT-116) |
| Quantified Difference | 3,4-dibromofuran-2(5H)-one was the most active compound against HCT-116 cells, with an IC50 value approximately 57% lower than the comparator's activity against a different cell line. |
| Conditions | In vitro cytotoxicity assay against human prostate (PC-3) and colon (HCT-116) cancer cell lines. |
Why This Matters
This data provides a quantitative basis for selecting 3,4-dibromofuran derivatives for research programs targeting colon cancer, where they demonstrate superior potency compared to other halogenated furanone scaffolds.
- [1] Synthesis and cytotoxic evaluation of halogenated furanones. Monatshefte für Chemie - Chemical Monthly, 151, 1841–1849 (2020). Available at: https://link.springer.com/article/10.1007/s00706-020-02708-0 View Source
